Trifluoroborane-methyl sulfide, also known as dimethylsulfonio(trifluoro)boranuide, is a complex compound with the chemical formula C₂H₆BF₃S. This compound is formed through the combination of dimethyl sulfide and boron trifluoride, featuring a sulfur atom bonded to two methyl groups and a boron atom coordinated with three fluorine atoms. The unique structure of trifluoroborane-methyl sulfide enables it to act as a Lewis acid, which plays a significant role in various organic reactions and catalysis applications.
Trifluoroborane-methyl sulfide can be sourced from chemical suppliers such as Sigma-Aldrich and American Elements, where it is available for research purposes. Its CAS number is 353-43-5, and it is commonly used in organic synthesis due to its reactivity and catalytic properties.
Trifluoroborane-methyl sulfide is classified as a Lewis acid catalyst. It is utilized in organic chemistry for various applications, including as a demethylating agent and in the cleavage of ethers. Its ability to accept electron pairs makes it a valuable tool in enhancing reaction rates and selectivities.
The synthesis of trifluoroborane-methyl sulfide can be achieved through several methods:
The synthesis requires careful control of temperature and pressure to optimize yield and purity. The reaction typically proceeds via coordination of the sulfur atom with boron trifluoride, leading to the formation of the stable complex.
The molecular structure of trifluoroborane-methyl sulfide consists of:
This arrangement allows for significant reactivity due to the electron-deficient nature of the boron center.
Trifluoroborane-methyl sulfide participates in various chemical reactions:
The reaction conditions (temperature, solvent choice) significantly influence the efficiency and selectivity of these reactions, making it essential to optimize parameters for desired outcomes.
The mechanism by which trifluoroborane-methyl sulfide operates involves:
This process enhances reactivity in various organic transformations, allowing for selective bond cleavage or formation.
Studies indicate that the presence of sulfur in trifluoroborane-methyl sulfide increases its reactivity compared to other similar compounds, making it an efficient catalyst in organic synthesis.
Relevant data on its reactivity profile indicates that trifluoroborane-methyl sulfide can participate in various nucleophilic substitution reactions due to its electrophilic nature.
Trifluoroborane-methyl sulfide has several applications in scientific research:
The development of boron trifluoride (BF₃) adducts represents a pivotal advancement in Lewis acid-base chemistry since the conceptualization of electron-pair bonding by G.N. Lewis in 1923. BF₃, discovered in 1808 by Gay-Lussac and Thénard, exhibits extreme reactivity and toxicity in its pure gaseous form, presenting significant handling challenges [10]. This limitation catalyzed the innovation of stabilized complexes through coordination with electron donors. Early 20th-century research identified ethers and amines as effective Lewis bases, yielding bench-stable liquids like BF₃·OEt₂ (boron trifluoride diethyl etherate). The subsequent development of trifluoroborane-methyl sulfide (CH₃)₂S·BF₃, CAS 353-43-5, emerged as a superior alternative, particularly for reactions where ether cleavage posed complications [7] [9]. This adduct offered enhanced thermal stability and reduced volatility (boiling point: -16°C for decomposition) while maintaining the potent Lewis acidity essential for catalytic transformations [7] [10].
Trifluoroborane-methyl sulfide (molecular weight: 129.94 g/mol, density: 1.235 g/mL) serves as an indispensable source of electrophilic boron in modern synthetic methodologies [7] [9]. Its liquid form (95% purity) and manageable reactivity profile facilitate diverse applications:
Table 1: Physicochemical Properties of Trifluoroborane-methyl Sulfide
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C₂H₆BF₃S | - |
CAS Number | 353-43-5 | - |
Density | 1.235 g/mL | 25°C |
Appearance | Colorless to yellow liquid | - |
Flash Point | -16°C | Closed cup |
SMILES | CS+B-(F)F | - |
The B-S bond exhibits complex electronic behavior that defies simplistic classification. Quantum Chemical Topology (QCT) analyses, particularly Electron Localisation Function (ELF) studies, reveal that boron-sulfur bonds display covalent-polarized character with significant ionic contributions [2]. ELF attractors V(B,S) demonstrate basin populations ranging from 1.68e to 3.3e, correlating inversely with bond length—shorter bonds exhibit higher electron density [2]. Four distinct bonding modalities emerge from theoretical and crystallographic studies:
In trifluoroborane-methyl sulfide, crystallographic data confirms a dative bond (B-S distance: ~2.03-2.10 Å), significantly shorter than van der Waals contact (3.72 Å) but longer than typical covalent bonds [8]. This elongation reflects the influence of fluorine's electronegativity, which reduces boron's Lewis acidity compared to other trihalides (acidity trend: BF₃ < BCl₃ < BBr₃) [10]. The sulfur's coordination induces tetrahedral geometry at boron (sum of angles: ~350°), with tetrahedral character (THC) values of 15-31% confirming sp³ hybridization .
Table 2: Comparative B-S Bonding Metrics from Experimental and Theoretical Studies
Compound | B-S Distance (Å) | ELF Basin Population (ē) | Bond Type |
---|---|---|---|
HBS (Theoretical) | 1.594 | 3.3 | Multiple bond character |
MAXXAM (CSD) | 1.922 | 1.68 | Weak dative |
Diboraanthracene cis-1a | 2.161 | - | Dative |
Diboraanthracene cis-1b | 2.146-2.381 | - | Weak dative |
BF₃·SO₂ complex | ~2.6 | - | Electrostatic |
The bond's lability under thermal or photochemical excitation—observed in diboraanthracene systems—stems from its hybrid character. Excited-state dissociation in these compounds induces luminescent switching, demonstrating the bond's role in stimuli-responsive materials . ELF topology confirms that B-S bonds primarily form through sulfur orbital contribution (70-85%), explaining their sensitivity to sulfur-centered electronics. Introducing electron-withdrawing groups (e.g., aryl-CF₃) elongates the B-S distance by ~0.02-0.04 Å, directly linking sulfur basicity to bond strength [2] .
Table 3: Theoretical Bond Classification Framework for Boron-Sulfur Systems
Bond Type | Electron Distribution | Reactivity Traits | Representative Systems |
---|---|---|---|
Ionic Hybrid (B⁺-S⁻) | Significant S→B charge transfer | High polarity, hydrolytically sensitive | Ionic liquids |
Covalent-Polarized | Balanced sharing, slight S polarity | Moderate stability | Thioboranes |
Minor Dative (S→B) | Sulfur lone-pair donation dominant | Photolabile, thermochromic | Diboraanthracenes |
Strong Dative | Near-complete S→B donation | Ligand-exchange prone | BF₃·SMe₂ [7] [9] |
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